N,N-Dimethyldipropylenetriamine

Catalog No.
S604350
CAS No.
10563-29-8
M.F
C8H21N3
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldipropylenetriamine

CAS Number

10563-29-8

Product Name

N,N-Dimethyldipropylenetriamine

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCN

Synonyms

dimethyldipropylenetriamine, DMDPT

Canonical SMILES

CN(C)CCCNCCCN

Organic Synthesis:

  • Catalysis: DMDPT's amine groups and basic nature could enable it to act as a catalyst in various organic reactions. Its ability to form complexes with metal ions might make it suitable for specific catalytic processes.

Polymer Chemistry:

  • Polymerization: DMDPT can potentially be used as a curing agent or crosslinker in the synthesis of certain polymers due to its reactive amine groups. These groups can react with functional groups present in polymer chains, leading to crosslinking and network formation.

Material Science:

  • Functional Materials: DMDPT's ability to complex with metal ions makes it a potential candidate for developing functional materials with desired properties. By incorporating DMDPT into materials, researchers might be able to introduce specific functionalities like conductivity or magnetism.

Analytical Chemistry:

  • Chelating Agent: The presence of multiple amine groups in DMDPT allows it to form chelates with various metal ions. This property could be beneficial for separating, concentrating, or analyzing specific metal ions in complex mixtures.

Pharmaceutical Research:

  • Drug Delivery Systems: DMDPT, due to its ability to form complexes with metal ions and its potential biodegradability, could be explored as a component in drug delivery systems. These systems could offer controlled release of drugs or improved targeting to specific cells or tissues [].

N,N-Dimethyldipropylenetriamine is a colorless liquid with a characteristic amine odor, known for its high reactivity and utility in various chemical applications. It is classified as a tertiary amine and has the molecular formula C8H21N3C_8H_{21}N_3 with a molecular weight of approximately 159.27 g/mol . This compound is miscible with water and exhibits alkaline properties, with a pH of around 12 in a 10% solution .

DMAPAPA is a corrosive and harmful compound []. It can cause severe burns upon contact with skin and eyes []. Inhalation can irritate the respiratory tract. DMAPAPA is also suspected to be a skin sensitizer, meaning repeated exposure can lead to allergic reactions [].

Here are some safety precautions to consider when handling DMAPAPA:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling the compound [].
  • Ensure adequate ventilation in the work area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials [].
Typical of amines, including:

  • Nucleophilic Substitution: It can act as a nucleophile, attacking electrophiles in various organic synthesis reactions.
  • Polymerization: This compound is often used as a hardener in epoxy resins, where it reacts with epoxides to form cross-linked networks .
  • Catalysis: It has been employed in catalytic systems, such as copper(I)-catalyzed reactions for synthesizing complex organic molecules like 1,3-diynes .

While specific biological activity data for N,N-Dimethyldipropylenetriamine is limited, it is known to cause skin sensitization and irritation upon contact. Toxicological studies indicate that it may produce allergic reactions and has corrosive properties . Its potential cytotoxic effects necessitate careful handling in laboratory and industrial settings.

N,N-Dimethyldipropylenetriamine can be synthesized through various methods, including:

  • Alkylation of Amines: The compound can be produced by the alkylation of dipropylenetriamine with dimethyl sulfate or other methylating agents.
  • Multicomponent Reactions: Recent advancements have shown that it can be synthesized via one-pot multicomponent reactions, which streamline the process and improve yield .

N,N-Dimethyldipropylenetriamine finds applications in several fields:

  • Epoxy Resins: It serves as a curing agent, enhancing the mechanical properties and chemical resistance of epoxy formulations.
  • Polymer Chemistry: The compound is utilized in creating biodegradable polymers by copolymerization with other monomers .
  • Catalysis: It acts as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

Interaction studies indicate that N,N-Dimethyldipropylenetriamine can coordinate with metal ions, forming complexes that exhibit unique catalytic properties. For instance, its interaction with copper(I) salts enhances the efficiency of certain organic reactions, showcasing its potential as a versatile ligand in coordination chemistry .

Several compounds share structural characteristics or functional properties with N,N-Dimethyldipropylenetriamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DiethylpropylamineC7H17NLess steric hindrance compared to N,N-Dimethyldipropylenetriamine; used in pharmaceuticals.
Triethylene glycol diamineC6H15N3Used primarily as a curing agent; less reactive than N,N-Dimethyldipropylenetriamine.
N,N-DimethylaminopropylamineC5H14N2Exhibits different biological activity; primarily used in surfactants.

N,N-Dimethyldipropylenetriamine's unique combination of reactivity, solubility, and application versatility sets it apart from these similar compounds. Its role as a hardener in epoxy systems and its catalytic applications further emphasize its importance in both industrial and research contexts.

Alkylation and Reduction Methods

N,N-Dimethyldipropylenetriamine can be synthesized through various alkylation and reduction pathways, with the Eschweiler-Clarke reaction being one of the most efficient methods. This reaction involves the methylation of primary or secondary amines using formaldehyde and formic acid.

The general procedure involves:

  • Mixing the amine with a small stoichiometric excess of formaldehyde (approximately 1-1.2 mols per equivalent of replaceable amino hydrogen)
  • Adding a similar excess of formic acid slowly with agitation
  • Maintaining the reaction temperature between 50-110°C until carbon dioxide evolution ceases

This methylation process follows the mechanism:

  • Formation of an iminium ion intermediate through condensation with formaldehyde
  • Reduction of this intermediate by formic acid, which simultaneously decomposes to carbon dioxide
  • Production of the methylated amine product

The reaction can be represented by the equation:
R₂NH + CH₂O + HCOOH → R₂NCH₃ + CO₂ + H₂O

This method has been successfully applied to various amines, including primary amines like the precursors of N,N-Dimethyldipropylenetriamine.

Copper-Catalyzed Reduction Reactions

N,N-Dimethyldipropylenetriamine serves as an effective ligand in copper-catalyzed reactions, particularly in the homocoupling of terminal alkynes to form 1,4-disubstituted-1,3-diynes. This application showcases its utility in organometallic chemistry and catalysis.

A robust catalytic system consisting of Cu(I)-salt and N,N-dimethyldipropylenetriamine has been developed for the synthesis of 1,4-disubstituted 1,3-diynes. The protocol involves the homocoupling of terminal alkynes in the presence of CuI or CuCl and DMAPAPA as a ligand in acetonitrile.

The reaction conditions typically include:

  • CuI or CuCl (5 mol%)
  • DMAPAPA (10-20 mol%)
  • Acetonitrile as solvent
  • Temperatures of 75-80°C
  • Reaction times of 25-60 minutes

This system has demonstrated excellent yields (up to 98%) for a series of terminal alkynes bearing diverse functional groups. The current protocol avoids using stoichiometric amounts of copper salt or expensive palladium catalysts, making it more economical and environmentally friendly.

Schiff Base Condensation for Ligand Derivatives

N,N-Dimethyldipropylenetriamine has been extensively used in Schiff base condensation reactions to create tetradentate N₃O donor ligands. These ligands are valuable in coordination chemistry, particularly for forming metal complexes with interesting magnetic and catalytic properties.

The synthesis of these Schiff base ligands follows a conventional condensation method:

  • N,N-Dimethyldipropylenetriamine is reacted with various carbonyl components (aldehydes)
  • The reaction occurs in methanol under reflux conditions
  • The resulting tetradentate {N₃O} donor Schiff base ligands can be used directly for metal complex synthesis

Various carbonyl components have been successfully used in these condensations, including:

  • 2-hydroxy-3-methoxy-5-methylbenzaldehyde
  • 2-hydroxy-3-methoxybenzaldehyde
  • 5-nitrosalicylaldehyde
  • 5-bromo-3-methoxysalicylaldehyde
  • 4-(diethylamino)salicylaldehyde
  • 2-hydroxy-1-naphthaldehyde

The resulting Schiff base ligands (HL₁-HL₆) have been used to prepare binuclear pseudohalide-bridged complexes with interesting magnetic properties.

Schiff BaseCarbonyl ComponentMetal Complex Applications
HL₁2-hydroxy-3-methoxy-5-methylbenzaldehydeEO azide/cyanate-bridged Ni(II) complexes
HL₂2-hydroxy-3-methoxybenzaldehydeEO azide/cyanate-bridged Ni(II) complexes
HL₃5-nitrosalicylaldehydeEO cyanate-bridged Ni(II) complexes
HL₄5-bromo-3-methoxysalicylaldehydeEO cyanate-bridged Ni(II) complexes
HL₅4-(diethylamino)salicylaldehydeEO cyanate-bridged Ni(II) complexes
HL₆2-hydroxy-1-naphthaldehydeEO cyanate-bridged Ni(II) complexes

These ligands serve as versatile building blocks for constructing complexes with interesting structures and magnetic properties due to their synthetic simplicity and tunable stereo-electronic properties.

Green Synthesis Approaches

Recent advances in synthetic chemistry have focused on developing greener approaches to amine methylation, which can be applied to synthesize N,N-Dimethyldipropylenetriamine. These methods emphasize renewable resources, catalytic processes, and reduced waste generation.

A notable approach involves using heterogeneous catalysts for N-methylation reactions:

  • Nano-catalysts such as Ni/Ni@C have been employed for the N-di-methylation of amines
  • Formaldehyde serves as the methylating agent
  • Hydrogen gas acts as the reducing agent, replacing traditional reducing agents
  • The reaction proceeds under relatively mild conditions (20 bar H₂, 80°C, 4 hours)

This method has demonstrated excellent yields (>90%) for 21 out of 25 tested aromatic, heterocyclic, and aliphatic amines with various functional groups. Importantly, linear, branched, and cyclic aliphatic amines—previously challenging substrates—were transformed to the corresponding N,N-di-methylated products in excellent yields.

The green advantages of this approach include:

  • Use of hydrogen as a clean reducing agent
  • Catalytic rather than stoichiometric reagents
  • Mild reaction conditions
  • High atom economy
  • Applicability to biomass derivatives

N,N-Dimethyldipropylenetriamine has emerged as a versatile ligand in various catalytic systems for organic synthesis, demonstrating exceptional performance across multiple reaction types [4]. This triamine compound, featuring primary, secondary, and tertiary amine functionalities, exhibits unique coordination properties that enhance catalytic efficiency in copper-mediated transformations . The compound's ability to stabilize metal centers while facilitating substrate activation has positioned it as a valuable component in modern synthetic methodology [1].

Copper(I) Catalysis for Homocoupling Reactions

The application of N,N-Dimethyldipropylenetriamine in copper(I)-catalyzed homocoupling reactions represents one of its most significant contributions to organic synthesis [4]. The robust catalytic system consisting of copper(I) salts and N,N-Dimethyldipropylenetriamine enables the efficient synthesis of 1,4-disubstituted 1,3-diynes through homocoupling of terminal alkynes under mild conditions [4].

The optimized protocol involves the use of copper(I) iodide or copper(I) chloride as the metal source, with N,N-Dimethyldipropylenetriamine serving as the essential ligand in acetonitrile solvent [4]. This catalytic system operates effectively at temperatures between 75-85°C, achieving excellent yields of up to 98% within reaction times ranging from 30 minutes to several hours depending on substrate structure [4].

Table 1: Copper(I)-N,N-Dimethyldipropylenetriamine Catalyzed Homocoupling of Terminal Alkynes

SubstrateTemperature (°C)Time (min)Yield (%)Catalyst LoadingLigand Loading
1-Ethynylcyclohexan-1-ol7530955 mol% CuI10 mol%
3-Fluorophenylacetylene8530935 mol% CuI10 mol%
4-Fluorophenylacetylene7530975 mol% CuI10 mol%
Ethynylcyclohexane75240955 mol% CuI10 mol%
Trisisopropylsilylacetylene7540955 mol% CuI10 mol%
1-Phenylacetylene7530955 mol% CuI10 mol%
1-Nonyne75360655 mol% CuI10 mol%

The substrate scope demonstrates broad tolerance for both aromatic and aliphatic terminal alkynes [4]. Aromatic alkynes bearing electron-donating and electron-withdrawing substituents undergo coupling efficiently, typically requiring 30 minutes for completion [4]. Aliphatic substrates generally require longer reaction times, with simple alkyl-substituted alkynes taking approximately one hour [4]. The reaction mechanism proceeds through oxidative coupling under ambient air atmosphere, eliminating the need for additional oxidants or harsh conditions [4].

The catalytic system offers significant advantages over traditional palladium-based methodologies by avoiding stoichiometric amounts of copper salts and expensive palladium catalysts [4]. The protocol operates under ambient conditions, significantly reducing energy requirements while maintaining high turnover frequencies [4]. The methodology demonstrates exceptional functional group tolerance, accommodating hydroxyl, silyl ether, and fluorinated aromatic substituents without compromising yields [4].

Oxygen Activation and Dicopper Complex Reactivity

N,N-Dimethyldipropylenetriamine plays a crucial role in the formation and reactivity of dicopper complexes capable of oxygen activation [1] [9]. The ligand framework derived from Schiff base condensation incorporating N,N-Dimethyldipropylenetriamine enables the synthesis of doubly bridged dicopper(II) complexes with distinct structural and electronic properties [1] [9].

Two structurally different dicopper complexes have been characterized: Cu2(μ-H2L)(μ-OMe)4·2H2O and Cu2(μ-L)(μ-OH)2, where the ligand incorporates N,N-Dimethyldipropylenetriamine as a key structural component [1] [9]. These complexes exhibit significantly different oxygen activation capabilities, directly related to the coordination environment of the tertiary amine groups [1] [9].

Table 2: Dicopper Complex Oxygen Activation Properties

ComplexTertiary Amine StateMagnetic CouplingSubstrate Oxidation Activity
Cu2(μ-H2L)(μ-OMe)4·2H2OProtonatedStrongly antiferromagneticLower activity
Cu2(μ-L)(μ-OH)2Coordinated to metalStrongly antiferromagneticEfficient catalyst

The structural studies reveal that the major differences between these complexes arise from the distinct roles of the tertiary amine groups within the N,N-Dimethyldipropylenetriamine framework [1] [9]. In the first complex, the tertiary amine groups are protonated and do not participate in metal coordination, while in the second complex, they coordinate directly to the copper centers [1] [9].

Magnetic studies demonstrate that both complexes contain two copper(II) centers that are strongly antiferromagnetically coupled, though with slightly different coupling constants [1] [9]. The electronic communication between metal centers is facilitated by the bridging ligand architecture that incorporates the N,N-Dimethyldipropylenetriamine backbone [1] [9].

The oxygen activation mechanism involves the formation of copper-dioxygen adducts that can oxidize substrates through proton-coupled electron transfer processes [18]. The catalytic efficiency correlates directly with the coordination environment, where the involvement of the tertiary amine group enhances substrate oxidation through proton transfer from the substrate to the basic nitrogen center [1] [9].

Multicomponent Polymerization (MCP) Systems

N,N-Dimethyldipropylenetriamine serves as a crucial component in multicomponent polymerization systems, particularly in one-pot sequential multicomponent reaction and multicomponent polymerization methodologies [11]. The compound participates in copper-catalyzed multicomponent reactions that enable the synthesis of polymers with diverse topologies and functionalities [11] [14].

In these systems, N,N-Dimethyldipropylenetriamine acts as both a nucleophilic component and a coordinating ligand for copper catalysts [11]. The triamine structure provides multiple reactive sites that can participate in sequential bond-forming reactions while simultaneously coordinating to metal centers to facilitate catalytic transformations [11].

The multicomponent polymerization process involves the in situ formation of intermediates through reactions between propargyl methacrylate, N-acetyl homocysteine thiolactone, and N,N-Dimethyldipropylenetriamine [11]. The reaction proceeds under mild conditions at room temperature in dimethylformamide solvent, with triethylamine serving as an additional base [11].

Mass spectrometric analysis confirms the formation of the target intermediate with molecular formula C21H38N4O4S, demonstrating the successful incorporation of N,N-Dimethyldipropylenetriamine into the polymer backbone [11]. The controlled polymerization process enables the synthesis of sequenced polymers with predictable molecular weights and narrow polydispersity indices [11].

Table 3: Multicomponent Polymerization Reaction Conditions

ComponentEquivalentSolventTemperatureTimeYield (%)
Propargyl methacrylate2 mmolDMFRoom temp3 hours86
N-acetyl homocysteine thiolactone2 mmolDMFRoom temp3 hours86
N,N-Dimethyldipropylenetriamine2 mmolDMFRoom temp3 hours86

The polymerization strategy demonstrates excellent functional group tolerance and enables the incorporation of diverse monomers to produce polymers with tailored properties [11] [14]. The presence of N,N-Dimethyldipropylenetriamine in the polymer backbone imparts enhanced solubility and potential for post-polymerization modifications through the remaining amine functionalities [11].

Oxidative Coupling and Biomimetic Catalysis

N,N-Dimethyldipropylenetriamine-containing copper complexes exhibit remarkable biomimetic catalytic activities that parallel natural metalloenzymes involved in oxidative transformations [1] [9]. These complexes demonstrate catechol oxidase and phenoxazinone synthase-like activities, enabling the oxidation of phenolic substrates under mild conditions [1] [9].

The biomimetic catalytic mechanism involves the coordination of catechol substrates to the dicopper active site, followed by electron transfer and proton abstraction facilitated by the N,N-Dimethyldipropylenetriamine framework [1] [9]. The tertiary amine groups play a critical role in this process by serving as proton acceptors, thereby facilitating substrate oxidation [1] [9].

Substrate binding studies using electronically deficient tetrabromo catechol reveal that monodentate asymmetric binding occurs during the catalytic reaction [1] [9]. The isolated hexanuclear complex Cu6(μ-HL)2(μ-OH)2(Br4Cat)42·4H2O provides structural insight into the substrate binding mode and demonstrates the complexity of the catalytic system [1] [9].

Table 4: Biomimetic Catalytic Activities of Dicopper Complexes

SubstrateComplex TypeCatalytic ActivityMechanism
3,5-di-tert-butylcatecholProtonated amineLower oxidation rateLimited proton transfer
3,5-di-tert-butylcatecholCoordinated amineEfficient oxidationEnhanced proton transfer
o-aminophenolCoordinated aminePhenoxazinone formationOxidative coupling

The higher reactivity observed in complexes where the tertiary amine groups coordinate to the metal centers is attributed to the enhanced proton transfer capability [1] [9]. This structural feature enables efficient substrate oxidation through the transfer of protons from the substrate to the tertiary amine group, highlighting the importance of the N,N-Dimethyldipropylenetriamine framework in proximity to the bimetallic active site [1] [9].

The oxidative coupling mechanism proceeds through radical intermediates that are stabilized by the copper centers [15] [16]. The N,N-Dimethyldipropylenetriamine ligand framework provides both electronic and steric control over the reaction pathway, enabling selective formation of desired coupling products while minimizing side reactions [1] [9].

N,N-Dimethyldipropylenetriamine represents a highly versatile aliphatic triamine ligand that exhibits remarkable structural flexibility in coordination chemistry applications [1]. The compound possesses a unique molecular architecture featuring two propylene chains connected by three distinct nitrogen donor atoms: two terminal dimethylamino groups and one central secondary amine group . This structural arrangement provides multiple coordination sites while maintaining sufficient conformational flexibility to accommodate various metal centers and geometric requirements.

The ligand design of N,N-Dimethyldipropylenetriamine incorporates primary, secondary, and tertiary amine functionalities within a single molecule, creating a multidentate donor system capable of chelating metal ions through different coordination modes [1]. The presence of the tertiary dimethylamino group introduces both steric bulk and electronic effects that significantly influence the coordination behavior and subsequent complex stability. The propylene spacer units provide appropriate distances between donor atoms, typically forming stable six-membered chelate rings when coordinated to metal centers [3].

Structural studies have revealed that the ligand can adopt various conformations depending on the metal center and coordination environment. In rhenium complexes, the ligand forms two six-membered chelate rings with characteristic bond lengths of 2.18-2.26 Å for metal-nitrogen bonds [3]. The flexibility of the propylene backbone allows the ligand to accommodate different metal geometries, from facial octahedral arrangements in rhenium carbonyl complexes to edge-sharing bioctahedral structures in dinuclear nickel complexes [4].

The coordination versatility of N,N-Dimethyldipropylenetriamine extends to its ability to function as both a terminal and bridging ligand in polynuclear complexes. When employed in Schiff base condensation reactions with aldehydes or ketones, the resulting ligand systems can coordinate multiple metal centers simultaneously, leading to the formation of complex multinuclear architectures [5] [4]. This synthetic flexibility makes the compound particularly valuable for designing targeted coordination complexes with specific structural and electronic properties.

Dicopper(II) Complexes: Synthesis and Reactivity

The synthesis of dicopper(II) complexes with N,N-Dimethyldipropylenetriamine-derived ligands represents a sophisticated approach to creating binuclear copper systems with tunable properties. Two distinct dicopper(II) complexes, Cu₂(μ-H₂L)(μ-OMe)₄·2H₂O and Cu₂(μ-L)(μ-OH)₂, have been successfully synthesized and characterized, demonstrating the profound influence of protonation state on complex formation and structure [5].

The synthetic methodology involves the condensation of N,N-Dimethyldipropylenetriamine with 3,5-difluoro-2-hydroxybenzaldehyde to form a binucleating Schiff base ligand. The resulting ligand system provides both phenolic oxygen and imine nitrogen donor atoms, creating a suitable coordination environment for two copper(II) centers. The reaction conditions, particularly the pH and presence of base, critically determine which complex forms preferentially [5].

Complex synthesis proceeds through careful control of the reaction stoichiometry and conditions. In the first complex, the tertiary amine group remains protonated and does not participate in metal coordination, resulting in a structure where the copper centers are bridged by the deprotonated ligand and a methoxide ion. Conversely, in the second complex, the tertiary amine group coordinates directly to one of the copper centers, creating a more compact binuclear structure with hydroxide bridging [5].

The reactivity patterns of these dicopper complexes demonstrate significant differences in their biomimetic catalytic activities. The complex with the coordinated tertiary amine group exhibits enhanced substrate oxidation capabilities, particularly in reactions modeling catechol oxidase and phenoxazinone synthase activities. This enhanced reactivity is attributed to the involvement of the tertiary amine group in proton transfer processes during substrate oxidation, highlighting the importance of functional group positioning in the coordination sphere [5].

Structural characterization reveals that both complexes adopt doubly bridged architectures with distinct coordination geometries around each copper center. The endo-copper typically exhibits square planar geometry, while the exo-copper adopts square pyramidal coordination. These geometric differences contribute to the unique electronic properties and magnetic behavior observed in these systems [5].

Proton-Dependent Coordination Modes

The coordination chemistry of N,N-Dimethyldipropylenetriamine exhibits remarkable sensitivity to protonation states, with the tertiary amine group serving as a pH-responsive coordination site. This proton-dependent behavior fundamentally alters the coordination modes available to the ligand and subsequently influences the structure and properties of the resulting metal complexes [5].

In acidic conditions or when the tertiary amine group is protonated, the ligand functions as a tetradentate donor system utilizing only the primary amine, secondary amine, and phenolic oxygen sites when incorporated into Schiff base systems. Under these conditions, the protonated tertiary amine group cannot participate in metal coordination, instead serving as a hydrogen bond donor that can stabilize the complex through intramolecular interactions [5].

When the tertiary amine group is deprotonated, it becomes available for metal coordination, effectively transforming the ligand into a pentadentate donor system. This coordination mode leads to more compact metal-ligand structures with enhanced stability and altered electronic properties. The coordination of the tertiary amine group also influences the geometry around the metal center, often leading to higher coordination numbers and more complex stereochemical arrangements [5].

The pH-dependent coordination behavior has been demonstrated in dicopper(II) complexes where the protonation state of the tertiary amine group determines the final complex structure. In complex 1, the protonated tertiary amine results in a bridging arrangement involving methoxide ions, while in complex 2, the deprotonated tertiary amine coordinates directly to the copper center, leading to hydroxide bridging [5].

This proton-dependent coordination behavior extends to the magnetic properties of the resulting complexes. Both dicopper complexes exhibit strong antiferromagnetic coupling between the copper centers, but the coupling constants differ slightly depending on the coordination mode of the tertiary amine group. These subtle differences in magnetic behavior reflect the influence of the coordination environment on the electronic interactions between metal centers [5].

The proton-responsive nature of N,N-Dimethyldipropylenetriamine makes it particularly valuable for developing pH-sensitive coordination systems and switchable catalysts. The ability to modulate coordination behavior through simple pH adjustments provides a powerful tool for controlling complex stability, reactivity, and function in various applications [5].

Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of N,N-Dimethyldipropylenetriamine metal complexes exhibit fascinating diversity depending on the metal center, coordination mode, and bridging ligands present in the system. These properties are fundamentally determined by the electronic configuration of the metal ions and the nature of the magnetic exchange pathways established through the ligand framework [6] [4].

In dinuclear nickel(II) complexes with N,N-Dimethyldipropylenetriamine-derived Schiff base ligands, ferromagnetic coupling is observed with J values ranging from +4.17 to +36.3 cm⁻¹, depending on the bridging pseudohalide ions present. Azide-bridged complexes consistently exhibit stronger ferromagnetic coupling (J = +36.3 cm⁻¹) compared to their cyanate-bridged analogues (J = +4.17 to +7.80 cm⁻¹) [4].

The magnetic exchange interactions in these systems are strongly correlated with structural parameters, particularly the metal-bridging ligand-metal angles. A clear magneto-structural correlation demonstrates that the ferromagnetic coupling constant J increases with increasing bridging angles, consistent with theoretical predictions for pseudohalide-bridged systems. This relationship provides valuable insights for designing magnetic materials with predetermined coupling strengths [4].

Electronic absorption spectroscopy reveals characteristic d-d transitions in the visible region (300-800 nm) for these transition metal complexes, with the exact positions and intensities depending on the coordination geometry and ligand field strength. The Schiff base ligands derived from N,N-Dimethyldipropylenetriamine typically produce moderate ligand field effects, resulting in absorption bands that are sensitive to coordination environment changes [5].

Electron paramagnetic resonance (EPR) spectroscopy provides detailed information about the local magnetic environment around paramagnetic metal centers. The g-values observed for these complexes typically range from 2.0 to 2.3, indicating predominantly isotropic behavior with some axial distortion. Temperature-dependent EPR studies reveal information about exchange interactions and magnetic anisotropy in these systems [4].

The dicopper(II) complexes exhibit strong antiferromagnetic coupling between the copper centers, with the coupling mediated through the bridging ligand framework. This antiferromagnetic behavior is characteristic of copper(II) systems with appropriate bridging pathways and reflects the strong electronic interaction between the d⁹ copper centers [5].

Metal-metal separations in these complexes range from 3.235(1) to 3.374(1) Å, with the specific distances depending on the bridging ligand geometry and coordination requirements. These relatively short metal-metal distances facilitate strong magnetic exchange interactions and contribute to the observed coupling strengths [4].

The electronic properties of these complexes make them attractive candidates for applications in molecular magnetism, spintronics, and as single-molecule magnets. The ability to tune magnetic properties through structural modifications provides a powerful approach for designing materials with specific magnetic behaviors and potential technological applications [7].

XLogP3

-0.4

UNII

B15K0N6194

GHS Hazard Statements

Aggregated GHS information provided by 310 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (87.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (38.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10563-29-8

Wikipedia

Dimethyldipropylenetriamine

General Manufacturing Information

1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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